molecular formula C7H6BBrF3KO B8204099 Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate

Cat. No.: B8204099
M. Wt: 292.93 g/mol
InChI Key: AXUPUMJJGWVNMR-UHFFFAOYSA-N
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Description

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate (molecular formula: C₇H₆BBrF₃KO; molecular weight: 292.93 g/mol) is an organotrifluoroborate salt characterized by a phenyl ring substituted with bromine (Br) at the 3-position and a methoxy (OCH₃) group at the 4-position (). This compound belongs to the class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and functional group tolerance compared to boronic acids ().

Properties

IUPAC Name

potassium;(3-bromo-4-methoxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF3O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUPUMJJGWVNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 3-Bromo-4-Methoxyiodobenzene

The Miyaura borylation reaction is a cornerstone for introducing boron groups into aromatic systems. Starting with 3-bromo-4-methoxyiodobenzene, palladium-catalyzed coupling with bis(pinacolato)diboron replaces the iodide with a boronate ester (Figure 1). This method avoids competing substitution at the bromine site due to iodide’s superior leaving group ability.

Reaction Conditions

  • Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: Dioxane, 80–100°C, 12–24 h

  • Yield: 70–85%

After hydrolysis, the boronic acid is treated with aqueous KHF₂ (2–3 equiv) at 80–100°C for 6–10 hours to form the trifluoroborate salt. Isolation via acetone slurry and methyl tert-butyl ether recrystallization yields the product in >95% purity.

Direct Bromination of 4-Methoxyphenylboronic Acid

Electrophilic Bromination Strategies

Introducing bromine after boronic acid formation presents challenges due to boron’s meta-directing effects. However, protecting the boronic acid as a pinacol ester mitigates decomposition during electrophilic substitution. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid selectively brominates the ortho position relative to the methoxy group (Table 1).

Table 1: Bromination Optimization for 4-Methoxyphenylboronic Acid Pinacol Ester

Brominating AgentSolventTemperatureYield (%)
Br₂AcOH25°C60
NBSCH₃CN0°C75
NBSTHF0°C82

Post-bromination, the pinacol ester is hydrolyzed, and the resulting boronic acid is converted to the trifluoroborate salt using KHF₂.

Halodeborylation of Preformed Trifluoroborates

Late-Stage Bromination Using NBS

In cases where boronic acids are unstable, trifluoroborates can undergo halogenation. Treating potassium (3-hydroxy-4-methoxyphenyl)trifluoroborate with NBS in acetonitrile at 0°C introduces bromine at the 3-position via radical or electrophilic pathways (Scheme 1). This method avoids competitive deborylation but requires rigorous temperature control to prevent over-bromination.

Key Parameters

  • NBS (1.1 equiv), K₂CO₃ (2 equiv)

  • Solvent: CH₃CN, 0°C, 2 h

  • Yield: 70–75%

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Miyaura Borylation8595Regioselective, scalable
Direct Bromination7590Avoids halogen dance
Halodeborylation7088Late-stage functionalization

Miyaura borylation offers the highest yield and scalability but requires iodinated precursors. Direct bromination balances cost and efficiency, while halodeborylation suits substrates sensitive to early-stage functionalization.

Purification and Characterization

Isolation Techniques

Crude trifluoroborates are purified via:

  • Solvent Slurry : Acetone dissolves impurities, leaving the product as a crystalline solid.

  • Recrystallization : Methyl tert-butyl ether/hexane mixtures enhance purity (>99%).

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 7.65 (d, J = 8.5 Hz, 1H, ArH), 7.42 (s, 1H, ArH), 7.38 (d, J = 8.5 Hz, 1H, ArH), 3.85 (s, 3H, OCH₃).

  • ¹⁹F NMR : δ -136.3 ppm (BF₃K).

  • Melting Point : 220–225°C (decomposition) .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as:

  • Oxidation
  • Reduction
  • Halogenation

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is extensively used in organic synthesis due to its ability to form new carbon-carbon bonds through various coupling reactions:

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with boronic acids or their surrogates, facilitating the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .
  • Nucleophilic Substitution Reactions : The compound can react with electrophiles in the absence of transition metal catalysts, providing a more straightforward synthetic route for complex organic molecules.

Drug Development

The compound's utility in drug development is significant:

  • Synthesis of Therapeutic Agents : It has been employed in the synthesis of various biologically active compounds, including anti-cancer agents and anti-inflammatory drugs. For instance, it has been used to create derivatives that exhibit enhanced pharmacological properties through structural modifications .
  • Case Study : A notable application involved the preparation of adamantyl derivatives using this compound as a key intermediate. This process demonstrated its effectiveness in synthesizing complex molecules with potential therapeutic effects .

Fine Chemicals Production

In industrial settings, this compound plays a crucial role in producing fine chemicals:

  • Agrochemicals : The compound is utilized to synthesize herbicides and pesticides through its reactivity in cross-coupling reactions, contributing to the development of safer and more effective agricultural products .

Material Science

The compound's properties have led to its application in materials science:

  • Polymer Chemistry : It has been used as a reagent in the synthesis of polymers with specific functional groups that enhance material properties, such as conductivity and thermal stability .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSuzuki-Miyaura Coupling
Drug DevelopmentSynthesis of anti-cancer agents
Fine Chemicals ProductionSynthesis of agrochemicals
Material ScienceDevelopment of functional polymers

Mechanism of Action

The mechanism of action of potassium (3-bromo-4-methoxyphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Structural Features and Electronic Effects

The reactivity and stability of aryltrifluoroborates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features References
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate 3-Br, 4-OCH₃ 292.93 Bromine (electron-withdrawing), methoxy (electron-donating)
Potassium benzyltrifluoroborate Benzyl (CH₂C₆H₅) 214.03 Allylic boron; high charge transfer rate (5.56 × 10⁻⁵ cm/s)
Potassium mesityltrifluoroborate 2,4,6-Trimethylphenyl (Mes) 248.12 Sterically hindered; used in Grignard reactions
Potassium (2-phenylacetyl)trifluoroborate Acyl (COCH₂C₆H₅) 266.13 Acyl boron; forms amides with azides
Potassium 4-(morpholinylcarbonyl)phenyltrifluoroborate 4-Morpholinylcarbonyl (CON-C₄H₈O) 297.12 Polar substituent enhances solubility

Key Observations :

  • Steric Effects : Potassium mesityltrifluoroborate () demonstrates how bulky substituents hinder reactivity in sterically demanding reactions.
  • Functional Group Diversity : Acyltrifluoroborates () enable amide formation, while benzyltrifluoroborates () exhibit superior electrochemical reactivity.

Reactivity in Cross-Coupling Reactions

Aryltrifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative performance

Compound Reaction Partner Yield (%) Conditions Notes References
Potassium vinyltrifluoroborate 4-Bromobenzonitrile 76 Et₃N, THF/H₂O High yield for styrene synthesis
Potassium isopropenyltrifluoroborate 4-Bromobenzonitrile 70 Similar conditions Moderate steric hindrance
Potassium benzyltrifluoroborate TEMPO (radical coupling) 86 Electrochemical, 1.2 V Fast charge transfer kinetics
This compound Not explicitly reported Expected reactivity similar to aryl analogs

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving coupling efficiency with electron-rich partners.
  • Steric Hindrance : Isopropenyltrifluoroborate () shows lower yields due to steric effects compared to vinyl analogs.

Stability and Handling

Organotrifluoroborates are more stable than boronic acids due to their tetracoordinate boron center (). Stability comparisons:

Compound Stability Notes References
Potassium aryltrifluoroborates Resistant to protodeboronation; stable in air
Potassium acyltrifluoroborate Avoids decomposition via simultaneous boron/carbonyl formation
This compound Bromine may increase oxidative stability; methoxy enhances solubility

Key Observations :

  • The methoxy group in the target compound likely improves solubility in polar solvents, facilitating handling.
  • Fluoride release during hydrolysis () can influence reaction pathways, necessitating controlled conditions.

Key Observations :

  • The target compound’s synthesis may follow ’s scalable method using KHF₂ and THF.
  • Sterically hindered analogs require specialized activating agents ().

Biological Activity

Potassium (3-bromo-4-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily explored through its applications in chemical reactions that lead to the synthesis of biologically relevant compounds. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C7H6BF4KO
  • Molecular Weight: 227.97 g/mol
  • Appearance: White crystalline solid

This compound is typically used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.

The mechanism of action for this compound in cross-coupling reactions involves several key steps:

  • Oxidative Addition: The palladium catalyst interacts with the halide component, forming a palladium complex.
  • Transmetalation: The organotrifluoroborate transfers its organic moiety to the palladium complex.
  • Reductive Elimination: The palladium complex undergoes reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst.

1. Medicinal Chemistry

This compound is instrumental in synthesizing various biologically active compounds. Its applications include:

  • Synthesis of Anticancer Agents: The compound has been utilized to develop novel analogues with enhanced potency against cancer cell lines. For instance, derivatives synthesized using this reagent have shown significant inhibitory effects on glioblastoma migration and growth .
  • Modification of Biomolecules: It is employed to modify biomolecules for studying biological pathways, enhancing the understanding of cellular processes.

2. Structure-Activity Relationship (SAR)

Research has demonstrated that modifications on the phenyl ring can significantly influence biological activity. A study assessing various derivatives indicated that introducing different functional groups, such as trifluoromethyl or methoxy groups, alters the efficacy against specific targets like protein disulfide isomerase (PDI) involved in cancer progression .

Case Study 1: Synthesis of Novel Amino Acids

Research by Hruby's group highlighted the use of this compound for synthesizing unnatural amino acids through Suzuki cross-coupling reactions. These amino acids exhibited increased selectivity for human melanocortin receptors compared to traditional amino acids, showcasing potential therapeutic applications .

Case Study 2: Inhibition Studies

A study investigating PDI inhibitors revealed that analogues derived from this compound exhibited varying degrees of cytotoxicity against brain cancer cells. The most potent analogues inhibited cell growth and migration while inducing endoplasmic reticulum stress, suggesting a mechanism for their anticancer activity .

Summary Table of Biological Activities

Activity Description References
Anticancer ActivityInhibition of glioblastoma cell growth and migration
Modification of BiomoleculesUsed in the synthesis and modification for studying biological pathways
Synthesis of Unnatural Amino AcidsEnhanced selectivity for melanocortin receptors
PDI InhibitionVariability in cytotoxicity against brain cancer cells

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